

Spectroscopic Profile of 2-Chloropropan-1-ol: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for **2-Chloropropan-1-ol** (CAS No: 78-89-7), a vital chemical intermediate. The document outlines nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, supported by detailed experimental protocols. This guide is intended to serve as a core reference for professionals in research and development.

Spectroscopic Data Summary

The following sections present the essential spectroscopic data for **2-Chloropropan-1-ol**. While mass spectrometry data is derived from experimental sources, the NMR and IR data are based on established principles and predicted values due to the absence of publicly available, tabulated experimental spectra in the searched databases.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data (Predicted)

The proton NMR spectrum of **2-Chloropropan-1-ol** is expected to show four distinct signals corresponding to the four unique proton environments.



Signal	Protons	Integration	Chemical Shift (δ, ppm)	Multiplicity
a	-СННОН	1	~3.7 - 3.8	Doublet of Doublets (dd)
b	-СННОН	1	~3.6 - 3.7	Doublet of Doublets (dd)
С	-CH(CI)-	1	~4.0 - 4.2	Multiplet (m)
d	-СН₃	3	~1.4 - 1.6	Doublet (d)
е	-OH	1	Variable	Singlet (broad)

¹³C NMR (Carbon-13 NMR) Data (Predicted)

The proton-decoupled ¹³C NMR spectrum will display three signals, one for each chemically distinct carbon atom.

Carbon Atom	Chemical Shift (δ, ppm)
C1 (-CH ₂ OH)	65 - 75
C2 (-CH(CI)-)	55 - 65
C3 (-CH ₃)	20 - 30

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Key IR Absorption Bands (Predicted)



Wavenumber (cm ⁻¹)	Bond	Functional Group	Intensity
3550 - 3200	O-H stretch	Alcohol	Strong, Broad
3000 - 2850	C-H stretch	Alkane	Strong
1470 - 1430	C-H bend	Alkane	Variable
1075 - 1000	C-O stretch	Primary Alcohol	Strong
800 - 600	C-Cl stretch	Alkyl Halide	Strong

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of a compound. The presence of chlorine, with its two common isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), results in characteristic isotopic peak patterns for chlorine-containing fragments.[1]

Electron Ionization Mass Spectrum Data

m/z	Proposed Fragment	Relative Intensity (%)	Notes
96	[M+2] ⁺ (C ₃ H ₇ ³⁷ ClO)	~3%	Isotope peak of the molecular ion
94	[M] ⁺ (C ₃ H ₇ 35ClO)	~10%	Molecular Ion
79	[M-CH ₃]+	~2%	Loss of a methyl group
63	[C ₂ H ₄ 35Cl] ⁺	~10%	
59	[C₃H7O] ⁺	~100%	Base Peak, loss of Cl radical
45	[C ₂ H ₅ O] ⁺	~85%	
43	[C ₃ H ₇]+	~45%	



Data interpreted from the NIST Mass Spectrometry Data Center spectrum for 1-Propanol, 2-chloro-.[1]

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented.

NMR Spectroscopy Protocol

Sample Preparation:

- A sample of 2-Chloropropan-1-ol (5-25 mg) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).
- A small amount of an internal standard, such as tetramethylsilane (TMS), is added for chemical shift referencing (0 ppm).
- The solution is transferred to a 5 mm NMR tube.

¹H and ¹³C NMR Acquisition:

- The NMR tube is placed in the spectrometer's probe.
- The magnetic field is locked onto the deuterium signal of the solvent.
- The magnetic field homogeneity is optimized through a process called shimming.
- For ¹H NMR, a standard single-pulse experiment is run. Key parameters include the spectral width, acquisition time, and a relaxation delay (e.g., 1-5 seconds).
- For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum to single lines for each carbon. A larger number of scans is required due to the low natural abundance of ¹³C.

Infrared (IR) Spectroscopy Protocol

Sample Preparation (Neat Liquid Film):



- Ensure the salt plates (typically NaCl or KBr) are clean, dry, and free of scratches.
- Place one to two drops of neat **2-Chloropropan-1-ol** onto the surface of one salt plate.
- Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film.
- Mount the "sandwich" of plates into the spectrometer's sample holder.

Data Acquisition:

- A background spectrum of the empty sample compartment is recorded to account for atmospheric CO₂ and H₂O.
- The sample is placed in the IR beam path.
- The sample spectrum is acquired, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry Protocol

Sample Introduction and Ionization (Electron Ionization - EI):

- A dilute solution of 2-Chloropropan-1-ol is introduced into the mass spectrometer, often via
 a gas chromatograph (GC-MS) for pure samples. The sample is vaporized in a heated inlet.
- The gaseous molecules enter the ion source, which is under a high vacuum.
- A beam of high-energy electrons (typically 70 eV) bombards the molecules. This causes the ejection of an electron from the molecule, forming a positively charged molecular ion ([M]+).
- The excess energy imparted to the molecular ion causes it to fragment into smaller, characteristic ions.

Mass Analysis and Detection:

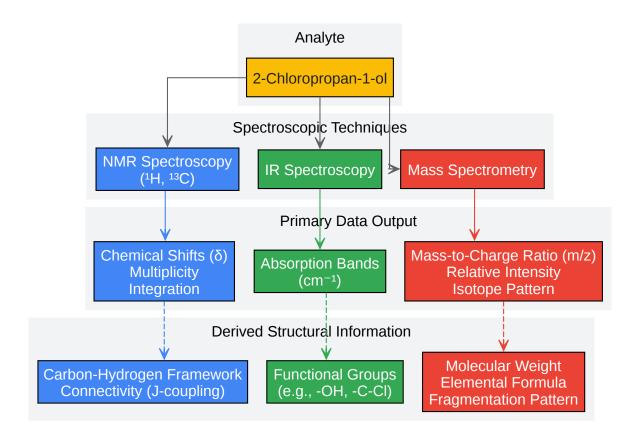
• The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or timeof-flight analyzer).



- The analyzer separates the ions based on their mass-to-charge ratio (m/z).
- The separated ions strike a detector, which generates a signal proportional to the number of ions. The resulting data is plotted as a mass spectrum showing relative intensity versus m/z.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical relationship between the spectroscopic techniques and the structural information they provide for a molecule like **2-Chloropropan-1-ol**.



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Spectroscopic analysis workflow for molecular characterization.



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References

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